molecular formula C5H3N5O3 B3047109 3-hydroxypyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione CAS No. 13538-84-6

3-hydroxypyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione

Cat. No.: B3047109
CAS No.: 13538-84-6
M. Wt: 181.11
InChI Key: MZWNCGFJUDIDKU-UHFFFAOYSA-N
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Description

3-hydroxypyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione is a heterocyclic compound that belongs to the class of pyrimido[4,5-e][1,2,4]triazines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a triazine ring. It is known for its potential biological activities and has been studied for its applications in various fields, including medicinal chemistry and materials science.

Mechanism of Action

Target of Action

It is known that similar compounds in the pyrimido[4,5-e][1,2,4]triazine-6,8-dione family have been used as antitumor agents , suggesting potential targets within cancerous cells.

Mode of Action

Related compounds in the pyrimido[4,5-e][1,2,4]triazine-6,8-dione family have shown antiviral, antimicrobial, anti-inflammatory, and analgesic properties . This suggests that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the reported biological activities of related compounds , it can be inferred that the compound may influence pathways related to inflammation, pain perception, and microbial infection.

Result of Action

The reported biological activities of related compounds suggest potential antiviral, antimicrobial, anti-inflammatory, and analgesic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxypyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione typically involves the condensation of alloxane with S-alkylisothiosemicarbazide . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include heating and the use of specific solvents to facilitate the condensation process.

Another method involves the oxidation of 3-alkylthio derivatives to form 3-alkylsulfonyl derivatives, which can then be substituted with various nucleophiles to yield the desired compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-hydroxypyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various 3-substituted derivatives, while oxidation can produce 3-alkylsulfonyl derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxypyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione is unique due to the presence of the hydroxyl group at the C-3 position, which can significantly influence its chemical reactivity and biological activity. This hydroxyl group allows for additional hydrogen bonding interactions, which can enhance the compound’s binding affinity to biological targets .

Properties

IUPAC Name

2,5-dihydropyrimido[4,5-e][1,2,4]triazine-3,6,8-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N5O3/c11-3-1-2(6-4(12)8-3)7-5(13)10-9-1/h(H3,6,7,8,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWNCGFJUDIDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=NNC(=O)N=C1NC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00281554
Record name SBB014559
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13538-84-6
Record name NSC21959
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21959
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SBB014559
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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